![molecular formula C16H10N2O2S B2721617 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione CAS No. 202992-18-5](/img/structure/B2721617.png)
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Synthesis Analysis
The synthesis of isoindolines and dioxoisoindolines has been carried out with a new synthetic strategy based on the 12 principles of green chemistry . This kind of strategy incorporated almost all materials used in the reaction without any solvent or catalytic reagents .Applications De Recherche Scientifique
Application in Anti-proliferative Studies
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Benzothiazole derivatives have been used in anti-proliferative studies. They have been synthesized and tested for their cytotoxicity .
Methods of Application
The synthesis of benzothiazole derivatives starts from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate . The derivatives were then used as starting materials for some heterocyclic transformations to produce biologically active compounds .
Results or Outcomes
Most of the tested compounds exhibited high cytotoxicity . The most cytotoxic compounds were 8h, 10e, 12b, 12i, 14b, 14h, 14i and 15i with IC 50 ’s 0.21, 0.26, 0.32, 0.19, 0.32, 0.27, 0.25 and 0.18 µM, respectively against HepG2 cell line .
Application as Potential Anticancer and Antiinflammatory Agents
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
Benzothiazole derivatives have been synthesized and evaluated as potential anticancer and antiinflammatory agents .
Methods of Application
The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
Results or Outcomes
Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
Application in Anti-tubercular Compounds
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
Benzothiazole derivatives have been synthesized and used in the development of anti-tubercular compounds .
Methods of Application
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Results or Outcomes
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Application as Non-sedative Anxiolytic
Summary of the Application
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic .
Methods of Application
.
Results or Outcomes
The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMQANEWLMLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

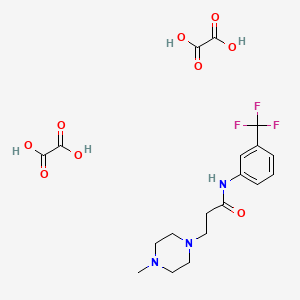
![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)
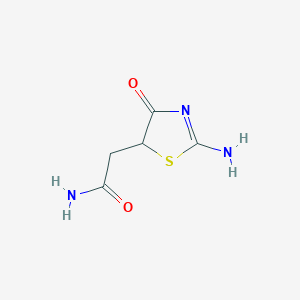
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)
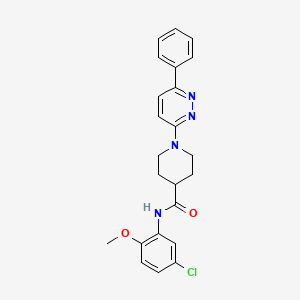
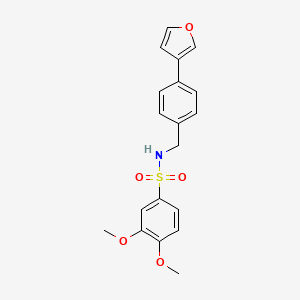
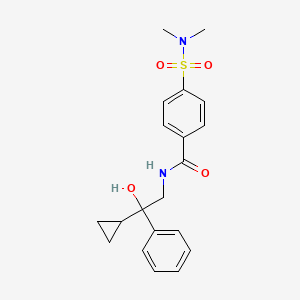
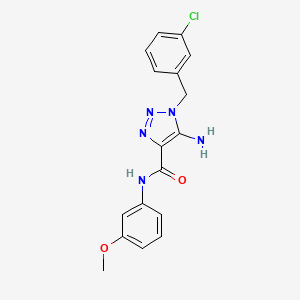
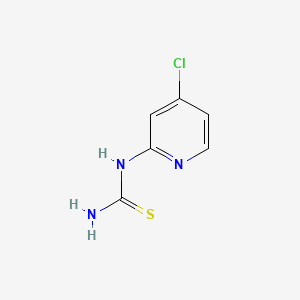
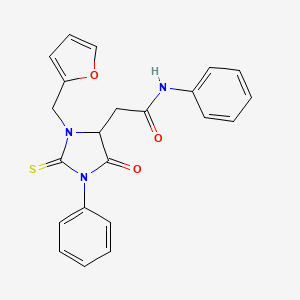
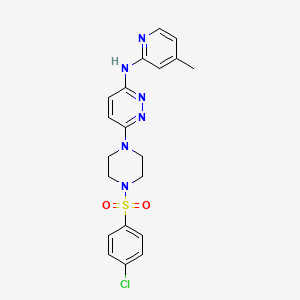
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2721554.png)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)
